4-Methylbenzenesulfonate;2-[2-(1-methylindol-3-yl)ethenyl]-1,3-bis(prop-2-enyl)imidazo[4,5-b]quinoxalin-3-ium
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Overview
Description
4-Methylbenzenesulfonate;2-[2-(1-methylindol-3-yl)ethenyl]-1,3-bis(prop-2-enyl)imidazo[4,5-b]quinoxalin-3-ium is a complex organic compound with a unique structure that combines multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methylbenzenesulfonate;2-[2-(1-methylindol-3-yl)ethenyl]-1,3-bis(prop-2-enyl)imidazo[4,5-b]quinoxalin-3-ium involves multiple steps, starting from the preparation of the core imidazo[4,5-b]quinoxaline structure. The key steps include:
Formation of the imidazo[4,5-b]quinoxaline core: This is typically achieved through a condensation reaction between a suitable diamine and a diketone.
Introduction of the indole moiety: The indole group is introduced via a coupling reaction with an appropriate indole derivative.
Alkylation and sulfonation: The final steps involve the alkylation of the imidazo[4,5-b]quinoxaline core with prop-2-enyl groups and the sulfonation with 4-methylbenzenesulfonate.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-throughput screening to identify the most efficient catalysts and reaction conditions, as well as the development of scalable processes for each step of the synthesis.
Chemical Reactions Analysis
Types of Reactions
4-Methylbenzenesulfonate;2-[2-(1-methylindol-3-yl)ethenyl]-1,3-bis(prop-2-enyl)imidazo[4,5-b]quinoxalin-3-ium can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove certain functional groups or to convert them into different forms.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Substitution reactions often involve the use of nucleophiles or electrophiles, depending on the desired transformation.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated or carboxylated derivatives, while reduction could produce deoxygenated or hydrogenated products.
Scientific Research Applications
4-Methylbenzenesulfonate;2-[2-(1-methylindol-3-yl)ethenyl]-1,3-bis(prop-2-enyl)imidazo[4,5-b]quinoxalin-3-ium has a wide range of scientific research applications:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, as well as a reagent in various organic reactions.
Biology: It may have potential as a probe for studying biological processes, particularly those involving indole and imidazoquinoxaline derivatives.
Medicine: The compound could be investigated for its potential therapeutic properties, such as anticancer or antimicrobial activity.
Industry: It may find applications in the development of new materials or as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of 4-Methylbenzenesulfonate;2-[2-(1-methylindol-3-yl)ethenyl]-1,3-bis(prop-2-enyl)imidazo[4,5-b]quinoxalin-3-ium involves its interaction with specific molecular targets and pathways. The indole and imidazoquinoxaline moieties are known to interact with various biological targets, including enzymes and receptors. These interactions can modulate the activity of these targets, leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-Methylphenyl 4-methylbenzenesulfonate
- 3,3-Diphenylpropyl 4-methylbenzenesulfonate
- 2-(2-(2-Methoxyethoxy)ethoxy)ethyl 4-methylbenzenesulfonate
Uniqueness
4-Methylbenzenesulfonate;2-[2-(1-methylindol-3-yl)ethenyl]-1,3-bis(prop-2-enyl)imidazo[4,5-b]quinoxalin-3-ium is unique due to its combination of functional groups and the presence of both indole and imidazoquinoxaline moieties
Properties
CAS No. |
31521-55-8 |
---|---|
Molecular Formula |
C33H31N5O3S |
Molecular Weight |
577.7 g/mol |
IUPAC Name |
4-methylbenzenesulfonate;2-[2-(1-methylindol-3-yl)ethenyl]-1,3-bis(prop-2-enyl)imidazo[4,5-b]quinoxalin-3-ium |
InChI |
InChI=1S/C26H24N5.C7H8O3S/c1-4-16-30-24(15-14-19-18-29(3)23-13-9-6-10-20(19)23)31(17-5-2)26-25(30)27-21-11-7-8-12-22(21)28-26;1-6-2-4-7(5-3-6)11(8,9)10/h4-15,18H,1-2,16-17H2,3H3;2-5H,1H3,(H,8,9,10)/q+1;/p-1 |
InChI Key |
LNTPTKNDMJYQMU-UHFFFAOYSA-M |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)[O-].CN1C=C(C2=CC=CC=C21)C=CC3=[N+](C4=NC5=CC=CC=C5N=C4N3CC=C)CC=C |
Origin of Product |
United States |
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